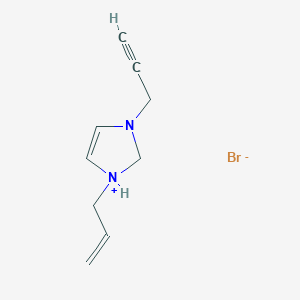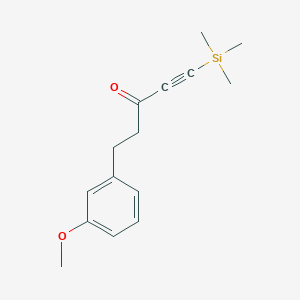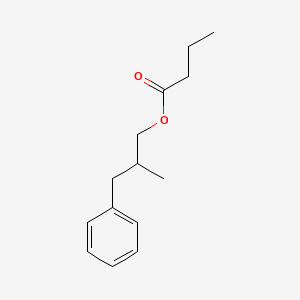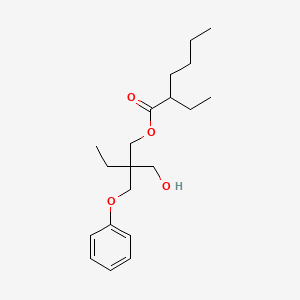
O-(1-Methylcyclohexyl) hydrogen carbonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(1-Methylcyclohexyl) hydrogen carbonodithioate is an organic compound with the molecular formula C8H14OS2. It belongs to the class of carbonodithioates, which are esters of carbonodithioic acid. This compound is characterized by the presence of a 1-methylcyclohexyl group attached to the oxygen atom of the carbonodithioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-Methylcyclohexyl) hydrogen carbonodithioate typically involves the reaction of carbonodithioic acid with 1-methylcyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Carbonodithioic acid+1-Methylcyclohexanol→O-(1-Methylcyclohexyl) hydrogen carbonodithioate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency, often involving distillation or recrystallization steps to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
O-(1-Methylcyclohexyl) hydrogen carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate moiety to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted carbonodithioates.
Wissenschaftliche Forschungsanwendungen
O-(1-Methylcyclohexyl) hydrogen carbonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of O-(1-Methylcyclohexyl) hydrogen carbonodithioate involves its interaction with molecular targets through its carbonodithioate moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-ethyl S-(1-phenylethyl) carbonodithioate
- O-isopropyl hydrogen carbonodithioate
- O-butyl hydrogen carbonodithioate
Uniqueness
O-(1-Methylcyclohexyl) hydrogen carbonodithioate is unique due to its specific structural features, such as the 1-methylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other carbonodithioates may not be suitable.
Eigenschaften
CAS-Nummer |
737697-72-2 |
|---|---|
Molekularformel |
C8H14OS2 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
(1-methylcyclohexyl)oxymethanedithioic acid |
InChI |
InChI=1S/C8H14OS2/c1-8(9-7(10)11)5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
QVLOFUJDZQVSSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)OC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)
![1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene](/img/structure/B12526216.png)





![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene](/img/structure/B12526267.png)


![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)

